![molecular formula C16H19NO2S B7775361 5,5-dimethyl-2-[(4-methylsulfanylanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7775361.png)
5,5-dimethyl-2-[(4-methylsulfanylanilino)methylidene]cyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “5,5-dimethyl-2-[(4-methylsulfanylanilino)methylidene]cyclohexane-1,3-dione” is a chemical substance that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-dimethyl-2-[(4-methylsulfanylanilino)methylidene]cyclohexane-1,3-dione involves specific chemical reactions and conditions. The preparation methods typically include the use of protective groups, halogenated hydrocarbons, and catalysts. For instance, one method involves using N-protective indole and halogenated hydrocarbons, followed by a C-H alkylation reaction under the action of a manganese catalyst and magnesium metal .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions with optimized conditions to ensure high yield and purity. The exact industrial methods can vary depending on the desired application and the scale of production.
化学反应分析
Types of Reactions: 5,5-dimethyl-2-[(4-methylsulfanylanilino)methylidene]cyclohexane-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and halogenated compounds. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used
科学研究应用
5,5-dimethyl-2-[(4-methylsulfanylanilino)methylidene]cyclohexane-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound could be investigated for its therapeutic potential, while in industry, it might be used in the development of new materials or chemical processes .
作用机制
The mechanism of action of 5,5-dimethyl-2-[(4-methylsulfanylanilino)methylidene]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.
相似化合物的比较
Similar Compounds: Similar compounds to 5,5-dimethyl-2-[(4-methylsulfanylanilino)methylidene]cyclohexane-1,3-dione include other indole derivatives and halogenated hydrocarbons. These compounds share structural similarities and may undergo similar chemical reactions.
Uniqueness: What sets this compound apart from similar compounds is its specific chemical structure and the unique properties that arise from it. This uniqueness makes it a valuable compound for various scientific and industrial applications .
属性
IUPAC Name |
5,5-dimethyl-2-[(4-methylsulfanylanilino)methylidene]cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-16(2)8-14(18)13(15(19)9-16)10-17-11-4-6-12(20-3)7-5-11/h4-7,10,17H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROIEGZSISUDLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CNC2=CC=C(C=C2)SC)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(=CNC2=CC=C(C=C2)SC)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
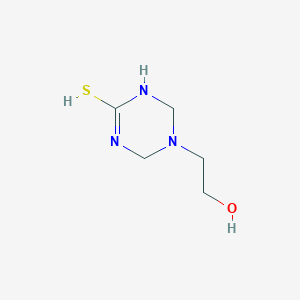
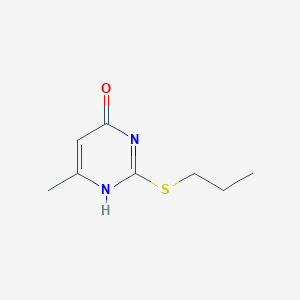
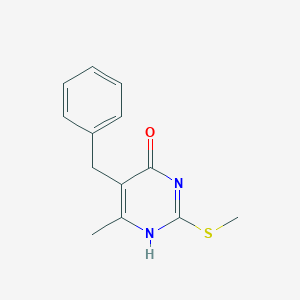
![methyl 4-oxo-2-[3-(trifluoromethyl)anilino]thiophene-3-carboxylate](/img/structure/B7775303.png)
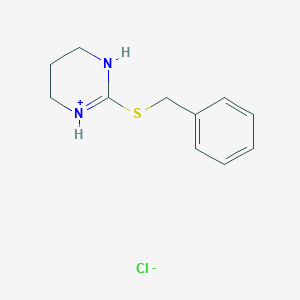
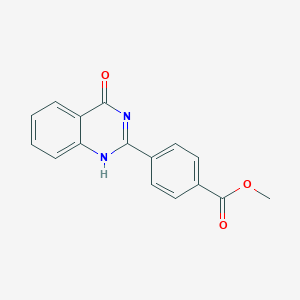
![2-[(4-fluorophenyl)methylsulfanyl]-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B7775320.png)
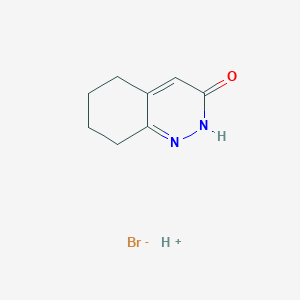
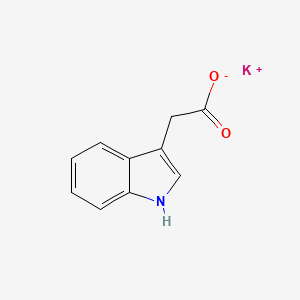
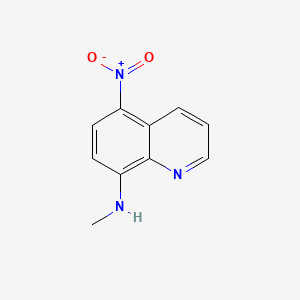
![2-[(1,3-benzodioxol-5-ylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7775335.png)
![2-[(2-fluoroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7775337.png)
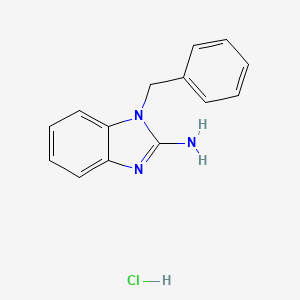
![2-[1-(2-morpholin-4-ylethylamino)ethylidene]indene-1,3-dione](/img/structure/B7775364.png)
